molecular formula C14H17N3O3S B3728764 4-amino-2-[2-(2-methoxy-4-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one

4-amino-2-[2-(2-methoxy-4-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one

Cat. No.: B3728764
M. Wt: 307.37 g/mol
InChI Key: CJTSBOKMDFQKDT-UHFFFAOYSA-N
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Description

4-amino-2-[2-(2-methoxy-4-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one is a complex organic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique structure, which includes an amino group, a methoxy group, and a sulfanyl group attached to a pyrimidinone ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-[2-(2-methoxy-4-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amine reagents.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction, where a suitable thiol reagent reacts with the intermediate compound.

    Methoxylation: The methoxy group can be introduced through methylation reactions using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-[2-(2-methoxy-4-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the pyrimidinone ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced pyrimidinone derivatives and other reduced products.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

4-amino-2-[2-(2-methoxy-4-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-amino-2-[2-(2-methoxy-4-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-amino-2-methoxypyrimidine: A simpler analog with similar core structure but lacking the sulfanyl and phenoxy groups.

    2-methoxy-4-methylphenol: A related compound with a similar phenoxy group but without the pyrimidinone core.

    4-amino-2-methoxyphenol: Another related compound with a similar amino and methoxy substitution pattern.

Uniqueness

4-amino-2-[2-(2-methoxy-4-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one is unique due to its combination of functional groups and structural complexity, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-amino-2-[2-(2-methoxy-4-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-9-3-4-10(11(7-9)19-2)20-5-6-21-14-16-12(15)8-13(18)17-14/h3-4,7-8H,5-6H2,1-2H3,(H3,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTSBOKMDFQKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCSC2=NC(=CC(=O)N2)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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